molecular formula C7H8F3NO3 B13157549 2-Oxo-5-(trifluoromethyl)piperidine-3-carboxylic acid

2-Oxo-5-(trifluoromethyl)piperidine-3-carboxylic acid

Cat. No.: B13157549
M. Wt: 211.14 g/mol
InChI Key: OZSWOKNGCDMVTN-UHFFFAOYSA-N
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Description

2-Oxo-5-(trifluoromethyl)piperidine-3-carboxylic acid is a compound of significant interest in the field of organic chemistry. It features a piperidine ring substituted with a trifluoromethyl group, an oxo group, and a carboxylic acid group. The presence of the trifluoromethyl group imparts unique chemical properties, making it valuable in various applications, particularly in pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxo-5-(trifluoromethyl)piperidine-3-carboxylic acid typically involves the introduction of the trifluoromethyl group into the piperidine ring. One common method is the reaction of a piperidine derivative with trifluoromethylating agents under controlled conditions. For instance, the compound can be synthesized by reacting a piperidine derivative with trifluoromethyl iodide in the presence of a base .

Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 2-Oxo-5-(trifluoromethyl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives .

Scientific Research Applications

2-Oxo-5-(trifluoromethyl)piperidine-3-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Oxo-5-(trifluoromethyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Comparison with Similar Compounds

  • 2-(Trifluoromethyl)pyridine-3-carboxylic acid
  • 2-Oxo-6-(trifluoromethyl)piperidine-3-carboxylic acid

Comparison: Compared to similar compounds, 2-Oxo-5-(trifluoromethyl)piperidine-3-carboxylic acid is unique due to its specific substitution pattern on the piperidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable in various applications .

Properties

Molecular Formula

C7H8F3NO3

Molecular Weight

211.14 g/mol

IUPAC Name

2-oxo-5-(trifluoromethyl)piperidine-3-carboxylic acid

InChI

InChI=1S/C7H8F3NO3/c8-7(9,10)3-1-4(6(13)14)5(12)11-2-3/h3-4H,1-2H2,(H,11,12)(H,13,14)

InChI Key

OZSWOKNGCDMVTN-UHFFFAOYSA-N

Canonical SMILES

C1C(CNC(=O)C1C(=O)O)C(F)(F)F

Origin of Product

United States

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